molecular formula C16H18F2N8 B6457801 4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2548990-93-6

4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457801
CAS No.: 2548990-93-6
M. Wt: 360.36 g/mol
InChI Key: QUVQBNFDVOALOJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a triazolopyrimidine core linked to a piperazine moiety, with a difluoromethyl group at the 4-position and a methyl substituent at the 2-position of the pyrimidine ring. The triazolopyrimidine system ([1,2,4]triazolo[1,5-a]pyrimidine) is a bicyclic heteroaromatic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The piperazine linker enhances solubility and modulates pharmacokinetic properties, while the difluoromethyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .

Synthetic routes for analogous compounds typically involve cyclocondensation of triazole precursors with pyrimidine derivatives under catalytic conditions. For example, Kamel et al. synthesized structurally related triazolopyrimidine derivatives via refluxing triazole intermediates with pyrimidine amines in DMF with piperidine as a catalyst .

Properties

IUPAC Name

7-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N8/c1-10-7-14(26-16(21-10)19-9-20-26)25-5-3-24(4-6-25)13-8-12(15(17)18)22-11(2)23-13/h7-9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVQBNFDVOALOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolopyrimidine derivatives with diverse substituents. Below is a comparative analysis based on structural analogs and their reported properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrimidine + Triazolopyrimidine 4-(difluoromethyl), 2-methyl, piperazine-linked 5-methyl-triazolo ~475 (estimated) Not explicitly reported; inferred kinase/antimicrobial potential
Compound 19 () Triazolopyrimidinone 5-cyclopropyl, 4-methylbenzyl 348.38 Non-specific pharmacological evaluation (unreported target)
Compound 12 () Triazolopyrimidine + Pyrimidine Phenyl, carbonitrile 518.56 Antimicrobial activity (broad-spectrum)
MK66 () Pyrazolo[1,5-a]pyrimidinone 4-methoxyphenyl, phenyl 331.35 Kinase inhibition (unspecified)
D2 () Triazolo[1,5-a]pyrimidine Benzo[b]thiophen-5-yl, ethyl, methyl 339.42 High predicted binding affinity to kinase targets

Key Observations

Substituent Effects on Activity: The difluoromethyl group in the target compound likely enhances metabolic stability compared to the methyl or cyclopropyl groups in analogs like Compound 19 or D2 . Fluorinated groups are known to reduce oxidative metabolism in vivo. Piperazine Linkers: The piperazine moiety in the target compound may improve solubility compared to MK66, which lacks a nitrogen-rich linker . Piperazine derivatives are often utilized to optimize blood-brain barrier penetration or receptor binding .

Biological Activity Trends: Antimicrobial activity is prominent in analogs with electron-withdrawing groups (e.g., carbonitrile in Compound 12) . Kinase inhibition is associated with bulkier aromatic substituents (e.g., benzo[b]thiophene in D2) . The target compound’s triazolopyrimidine-piperazine architecture may favor interaction with ATP-binding pockets in kinases.

Synthetic Challenges :

  • The piperazine linkage in the target compound introduces synthetic complexity compared to simpler analogs like MK64. Multi-step protocols involving nucleophilic substitution or Buchwald-Hartwig coupling are likely required .

Computational and Structural Insights

  • Docking Studies : highlights that triazolopyrimidines with aryl amine substituents (e.g., D2, D10) exhibit strong docking scores for kinase targets due to hydrogen bonding with catalytic lysine residues . The target compound’s piperazine linker may facilitate additional interactions with solvent-exposed regions.
  • Crystallography : SHELX-based refinements () are critical for confirming the triazolopyrimidine core’s planarity and substituent orientation, which influence binding modes .

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